Metcaraphen
Overview
Description
Metcaraphen is a novel compound that has gained attention from the scientific community due to its potential as a research tool. This compound has unique properties that make it useful in various scientific applications.
Mechanism Of Action
Metcaraphen acts as a selective antagonist of the serotonin 5-HT2A receptor. It binds to the receptor and prevents the binding of serotonin, which is the natural ligand of the receptor. This results in a decrease in the receptor's activity and a reduction in the downstream signaling pathways that are activated by the receptor.
Biochemical And Physiological Effects
The biochemical and physiological effects of Metcaraphen are dependent on the specific application and experimental conditions. In general, it has been shown to decrease the activity of the 5-HT2A receptor and reduce the downstream signaling pathways that are activated by the receptor. This can lead to changes in neurotransmitter release, neuronal excitability, and synaptic plasticity.
Advantages And Limitations For Lab Experiments
One of the main advantages of Metcaraphen is its selectivity for the 5-HT2A receptor. This allows researchers to specifically target this receptor and investigate its role in various physiological and pathological processes. However, one limitation of Metcaraphen is its relatively low potency compared to other 5-HT2A receptor antagonists. This can make it challenging to achieve the desired level of receptor blockade in some experiments.
Future Directions
There are several future directions for research with Metcaraphen. One area of interest is the role of the 5-HT2A receptor in psychiatric disorders such as schizophrenia and depression. Metcaraphen could be used to investigate the effects of drugs that target this receptor in these disorders. Another area of interest is the development of more potent and selective 5-HT2A receptor antagonists based on the structure of Metcaraphen. These compounds could be used to further investigate the role of this receptor in various physiological and pathological processes.
Conclusion
Metcaraphen is a promising research tool that has unique properties that make it useful in various scientific applications. Its selectivity for the 5-HT2A receptor allows researchers to specifically target this receptor and investigate its role in various physiological and pathological processes. While there are some limitations to its use, there are also many future directions for research with this compound.
Scientific Research Applications
Metcaraphen has been used in various scientific applications, including neuroscience, pharmacology, and biochemistry. In neuroscience, it has been used to study the role of the serotonin 5-HT2A receptor in the brain. In pharmacology, it has been used to investigate the effects of drugs on the 5-HT2A receptor. In biochemistry, it has been used to study the interactions between proteins and ligands.
properties
IUPAC Name |
2-(diethylamino)ethyl 1-(3,4-dimethylphenyl)cyclopentane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO2/c1-5-21(6-2)13-14-23-19(22)20(11-7-8-12-20)18-10-9-16(3)17(4)15-18/h9-10,15H,5-8,11-14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXHGLCYRMTHNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C1(CCCC1)C2=CC(=C(C=C2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00204647 | |
Record name | Metcaraphen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00204647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Metcaraphen | |
CAS RN |
561-79-5 | |
Record name | Metcaraphen | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000561795 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Metcaraphen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00204647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METCARAPHEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00LX015OW8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.